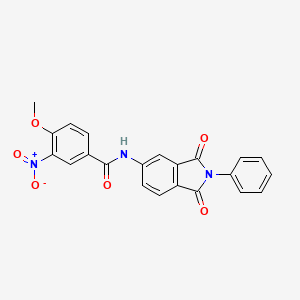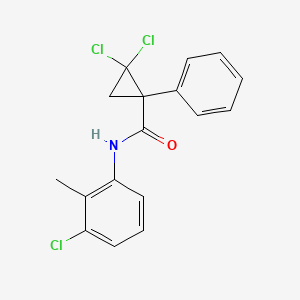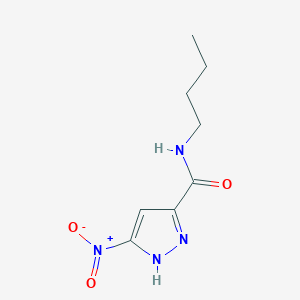![molecular formula C20H13BrN2O6S2 B6028836 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide](/img/structure/B6028836.png)
3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical formula C26H16BrN3O7S2 and has been the subject of extensive research in recent years. In
Mecanismo De Acción
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in the progression of various diseases. For example, it has been shown to inhibit the activity of a protein called AKT, which is involved in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and regulate glucose metabolism in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess anti-tumor, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide. One of the directions is to further explore its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to study its mechanism of action in more detail to identify specific targets for drug development. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its use in large-scale experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its complex synthesis method and diverse biochemical and physiological effects make it an interesting subject for scientific research. Further studies are needed to explore its full potential and identify specific targets for drug development.
Métodos De Síntesis
The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is a complex process that involves several steps. The synthesis method begins with the reaction of 4-bromoaniline with 2-nitrobenzenesulfonyl chloride, which forms 4-bromo-2-nitrobenzenesulfonamide. This intermediate is then reacted with 6-cyano-1,3-benzodioxole-5-sulfonyl chloride to form the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is vast and varied. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess anti-tumor, anti-inflammatory, and anti-diabetic properties in preclinical studies.
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O6S2/c21-14-4-6-15(7-5-14)30(24,25)16-2-1-3-17(9-16)31(26,27)23-18-10-20-19(28-12-29-20)8-13(18)11-22/h1-10,23H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTCKDSDJGZTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6028785.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6028794.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6028797.png)


![3-(2-chlorophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6028817.png)

![5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6028824.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028825.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-fluoro-4-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6028833.png)